(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride
Description
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride is a specialized organic compound featuring a spirocyclic framework combined with a sulfonyl chloride functional group. Its structure includes a bicyclic system where a cyclohexane ring is fused to a smaller cyclic ether (oxa group) and a ketone (4-oxo group). The sulfonyl chloride moiety (-SO₂Cl) at the 6-position makes it a reactive intermediate, particularly useful in nucleophilic substitution reactions for synthesizing sulfonamides or sulfonate esters.
Properties
IUPAC Name |
(4-oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEMPZBKPZFSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic ketone with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the oxo group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride is in medicinal chemistry, particularly as a potential inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme involved in lipid metabolism and has been implicated in various physiological processes and diseases, including chronic pain, anxiety, and neurodegenerative disorders. Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development targeting these conditions.
Organic Synthesis
The compound's electrophilic nature allows it to serve as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may have distinct biological or chemical properties. This makes it a valuable building block for synthesizing more complex molecules.
Chemical Reactivity Studies
Studies focusing on the reactivity of this compound have revealed its interactions with various biological targets. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic applications.
Case Study 1: Inhibition of Monoacylglycerol Lipase
Research has demonstrated that derivatives of this compound can inhibit monoacylglycerol lipase effectively. In vitro studies showed dose-dependent inhibition, suggesting potential for developing new analgesics or anti-inflammatory agents based on this scaffold.
Case Study 2: Organic Synthesis Applications
In a series of experiments, this compound was used as an intermediate to synthesize various spirocyclic compounds with enhanced biological activities, demonstrating its utility in creating novel therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Oxaspiro[2.4]heptan-6-one | Oxaspiro compound | Lacks the sulfonyl chloride functionality |
| 4-Oxo-5-oxaspiro[2.4]heptan-6-yloxysulfonamide | Oxaspiro compound | Contains an additional carbonyl group |
| {5-Oxaspiro[2.4]heptan-6-y}methanamine | Amino derivative | Exhibits different reactivity due to amine |
| 6-(Iodomethyl)-5-oxaspiro[3.4]octane | Iodinated spiro compound | Increased reactivity due to iodine substitution |
This table highlights the unique characteristics of this compound compared to structurally similar compounds, emphasizing its distinctive functional groups that confer specific reactivity patterns and potential applications in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the biomolecules being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spirocyclic Sulfonyl Chlorides
The spirocyclic architecture of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride distinguishes it from linear or monocyclic sulfonyl chlorides. For example:
- Its synthesis involves hydrolysis and alkylation steps with sodium hydride and methyl halides .
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
The sulfonyl chloride group in the target compound is highly electrophilic, enabling reactions with amines or alcohols. However, the spirocyclic system may reduce its stability under acidic or high-temperature conditions compared to less strained analogues like toluene sulfonyl chloride.
Biological Activity
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride is a synthetic compound characterized by its unique spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C7H9ClO4S
- Molecular Weight : 224.66 g/mol
- CAS Number : 1936003-12-1
The compound's structure is depicted below:
| Component | Description |
|---|---|
| Spirocyclic Structure | Contains a unique oxaspiro ring |
| Functional Group | Methanesulfonyl chloride |
The biological activity of this compound primarily stems from its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, leading to:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes by modifying active sites.
- Protein Modification : It can alter the structure and function of proteins through covalent attachment.
This reactivity enables the compound to be utilized in studying enzyme kinetics and protein interactions, making it a valuable tool in biochemical research .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit serine proteases, which are crucial in various physiological processes.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Serine Proteases | Covalent Inhibition | |
| Carbonic Anhydrase | Reversible Inhibition |
Case Studies
- Study on Serine Protease Inhibition : A study indicated that the compound effectively inhibited serine proteases by forming stable adducts with the active site serine residue, demonstrating its potential therapeutic applications in treating diseases involving dysregulated proteolytic activity.
- Protein Modification Experiments : Experimental data showed that this compound could modify specific lysine residues in proteins, affecting their function and stability.
Applications in Research
The compound's unique properties have led to its use in various scientific applications:
- Pharmaceutical Development : It serves as a building block for synthesizing more complex molecules and drug candidates.
- Biochemical Studies : Utilized for probing enzyme mechanisms and studying protein-ligand interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl fluoride | Fluoride instead of chloride | Less reactive than the chloride |
| (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonamide | Amide group replaces sulfonyl chloride | Reduced reactivity; different applications |
Q & A
Q. What are the common synthetic pathways for (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting from spirocyclic precursors. For example, 5-oxaspiro[2.4]heptan-4-one derivatives can undergo sulfonation followed by chlorination. A key step involves reacting the spirocyclic intermediate with methanesulfonyl chloride precursors under anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically influence yield and purity. Excess sulfonating agents (e.g., SOCl₂) may improve conversion but require careful quenching to avoid by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Table 1 : Synthetic Route Comparison
| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5-Oxaspiro[2.4]heptan-4-one | SOCl₂, DCM, 0°C → RT, 12 h | 65–72 | ≥95% |
| Spirocyclic alcohol | MsCl, pyridine, THF, 25°C, 6 h | 58–65 | ≥90% |
Q. How is the spirocyclic structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR identify the spiro junction (distinct δ 1.8–2.2 ppm for bridgehead protons) and sulfonyl chloride group (δ 3.5–4.0 ppm for CH₂SO₂Cl).
- X-ray Crystallography : Resolves the spirocyclic geometry (bond angles, torsion angles) and confirms stereochemistry.
- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching the molecular formula .
Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound under standard laboratory conditions?
- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols, thiols) via nucleophilic substitution. For example:
- Amine Conjugation : React with primary amines (1.2 eq) in DCM at 0°C, using a base (e.g., TEA) to scavenge HCl. Monitor by TLC (Rf shift).
- Hydrolysis : Controlled hydrolysis in aqueous THF (pH 7–9) generates the sulfonic acid derivative.
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent moisture-induced degradation. Reactivity is sterically influenced by the spirocyclic core, requiring longer reaction times compared to linear sulfonyl chlorides .
Advanced Research Questions
Q. How does the steric and electronic environment of the spirocyclic system influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic framework imposes steric hindrance around the sulfonyl chloride group, slowing reaction kinetics. Computational modeling (e.g., DFT calculations) reveals:
- Steric Effects : The bridgehead methyl groups reduce accessibility to the electrophilic sulfur atom, increasing activation energy.
- Electronic Effects : The electron-withdrawing oxo group in the spiro system polarizes the S–Cl bond, enhancing electrophilicity.
Experimental optimization includes using polar aprotic solvents (DMF) to stabilize transition states or elevated temperatures (40–50°C) to overcome steric barriers. Kinetic studies via ¹H NMR show a 2–3× slower reaction rate compared to non-spiro analogs .
Q. What strategies are employed to resolve contradictions in reaction outcomes when using this compound in multi-step syntheses, such as unexpected by-products or variable yields?
- Methodological Answer : Contradictions arise from:
- By-product Formation : Trace moisture leads to hydrolysis; use molecular sieves or pre-dried solvents.
- Variable Yields : Optimize stoichiometry (e.g., 1.5 eq nucleophile) and monitor intermediate stability via LC-MS.
- Data Reconciliation : Compare batch-specific NMR/LC-MS profiles to identify impurities (e.g., sulfonic acid by-products). Adjust purification protocols (e.g., preparative HPLC) for higher-purity isolates. Case studies show reproducibility improves with strict moisture control and inert reaction setups .
Q. How can computational chemistry tools predict the stability and reactivity of this compound in different solvent systems?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) model:
- Solvent Effects : Dielectric constants of solvents (e.g., ε DCM = 8.9 vs. ε DMF = 37) influence charge distribution and transition-state stabilization.
- Degradation Pathways : Simulate hydrolysis kinetics in explicit water molecules to predict shelf-life.
- Reactivity Maps : Generate electrostatic potential surfaces to identify nucleophilic attack sites. Validation via experimental kinetic data (e.g., Arrhenius plots) confirms computational predictions .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
